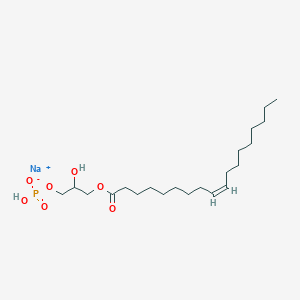

Ácido oleoil-lisofosfatídico

Descripción general

Descripción

Oleoyl-lysophosphatidic acid is a bioactive lipid molecule that plays a significant role in various physiological and pathological processes. It is a type of lysophosphatidic acid, which is a phospholipid derivative known for its signaling properties. Oleoyl-lysophosphatidic acid is characterized by the presence of an oleoyl group, which is an unsaturated fatty acid chain, attached to the lysophosphatidic acid backbone. This compound is involved in numerous cellular functions, including cell proliferation, migration, and survival.

Aplicaciones Científicas De Investigación

Oleoyl-lysophosphatidic acid has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study lipid signaling pathways and membrane dynamics.

Biology: The compound is involved in cell signaling processes, including cell proliferation, migration, and survival.

Medicine: Oleoyl-lysophosphatidic acid is studied for its potential therapeutic applications in cancer, fibrosis, and cardiovascular diseases.

Industry: The compound is used in the development of lipid-based drug delivery systems and as a bioactive ingredient in cosmetic formulations.

Mecanismo De Acción

Target of Action

Oleoyl-Lysophosphatidic Acid (Oleoyl-LPA) is a bioactive lipid that primarily targets the Lysophosphatidic Acid (LPA) receptors . These receptors are G protein-coupled receptors (GPCRs) and include LPA1, LPA2, LPA4, LPA5, and LPA6 . These receptors play a crucial role in various biological processes, including cell proliferation, migration, and cytoskeletal reorganization .

Mode of Action

Oleoyl-LPA interacts with its target receptors, leading to the activation of various signaling pathways . For instance, it activates the LPA4 receptor, promoting growth in keratinocytes . The activation of these receptors triggers numerous effector pathways activated by heterotrimeric G proteins, including Gi/o, G12/13, Gq, and Gs .

Biochemical Pathways

Oleoyl-LPA influences several biochemical pathways. It acts as a potent extracellular signaling molecule, affecting virtually all vertebrate systems . It is involved in the synthesis of cell membranes and mediates signaling through its interaction with GPCRs . Furthermore, it plays a role in the formation of stress fibers and cell migration through the activation of the small GTPase Rho and subsequently Rho kinase .

Pharmacokinetics

It is known that oleoyl-lpa is typically prepared in phosphate-buffered saline (pbs), ph 72, at a concentration of up to approximately 4 mg/mL .

Result of Action

The activation of LPA receptors by Oleoyl-LPA leads to various molecular and cellular effects. For instance, it promotes the polarization of microglia towards a pro-inflammatory M1-like phenotype . It also inhibits the differentiation of neural stem cells (NSCs) into neurons . Moreover, it has been linked to various pathological conditions, including neurodevelopmental and neuropsychiatric disorders, pain, cardiovascular disease, bone disorders, fibrosis, cancer, infertility, and obesity .

Action Environment

The action of Oleoyl-LPA can be influenced by various environmental factors. For instance, the presence of bovine serum albumin can enhance its solubility . Moreover, the action of Oleoyl-LPA can be modulated by the cellular environment, such as the presence of other signaling molecules and the state of the target cells .

Análisis Bioquímico

Biochemical Properties

Oleoyl-lysophosphatidic acid is an endogenous agonist of the lysophospholipid receptors LPA1 and LPA2 . It mediates a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .

Cellular Effects

Oleoyl-lysophosphatidic acid influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is commonly used in laboratories as a reagent for LPA receptor activation .

Molecular Mechanism

At the molecular level, Oleoyl-lysophosphatidic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oleoyl-lysophosphatidic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Oleoyl-lysophosphatidic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Oleoyl-lysophosphatidic acid is involved in metabolic pathways that include interactions with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Oleoyl-lysophosphatidic acid is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Oleoyl-lysophosphatidic acid and any effects on its activity or function are important aspects of its biochemical profile . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

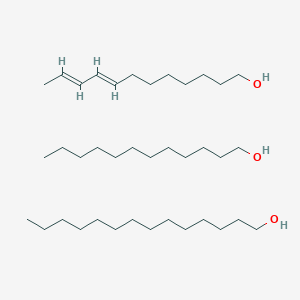

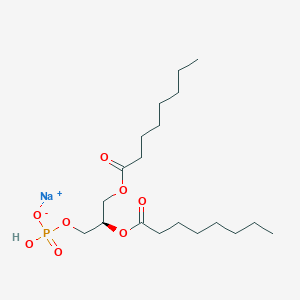

Synthetic Routes and Reaction Conditions

Oleoyl-lysophosphatidic acid can be synthesized through enzymatic methods. One common approach involves the enzymatic conversion of lysophosphatidylcholine using phospholipase D or the conversion of phosphatidic acid using phospholipase A2 . The enzymatic reaction typically occurs under mild conditions, such as neutral pH and ambient temperature, to preserve the integrity of the lipid molecule.

Industrial Production Methods

In industrial settings, oleoyl-lysophosphatidic acid is often produced by the action of phospholipase A on L-alpha-phosphatidic acid, dioleoyl . This method ensures high purity and yield of the desired product. The compound is usually supplied as a sodium salt, which enhances its stability and solubility in aqueous solutions.

Análisis De Reacciones Químicas

Types of Reactions

Oleoyl-lysophosphatidic acid undergoes various chemical reactions, including:

Oxidation: The double bond in the oleoyl group can be oxidized under certain conditions, leading to the formation of oxidized lipid species.

Hydrolysis: The ester bond in the molecule can be hydrolyzed by specific enzymes, resulting in the release of fatty acids and glycerophosphate.

Substitution: The phosphate group can participate in substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Hydrolysis: Enzymes such as phospholipase A2 and phospholipase D are used to catalyze hydrolysis reactions.

Substitution: Reagents like alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized lipid species with altered biological activities.

Hydrolysis: Free fatty acids and glycerophosphate.

Substitution: Modified lysophosphatidic acid derivatives with different functional groups.

Comparación Con Compuestos Similares

Similar Compounds

- Palmitoyl-lysophosphatidic acid

- Stearoyl-lysophosphatidic acid

- Myristoyl-lysophosphatidic acid

Uniqueness

Oleoyl-lysophosphatidic acid is unique due to its specific fatty acid composition, which influences its biological activity and receptor binding affinity. Compared to other lysophosphatidic acid species, oleoyl-lysophosphatidic acid has a higher affinity for certain lysophosphatidic acid receptors, making it a potent signaling molecule . Its unsaturated oleoyl group also contributes to its distinct physicochemical properties, such as membrane fluidity and interaction with other lipids.

Propiedades

IUPAC Name |

sodium;[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRLSUFHELJJAB-KVVVOXFISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015745 | |

| Record name | Sodium 1-oleoyl lysophosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22556-62-3 | |

| Record name | Oleoyl-lysophosphatidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022556623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 1-oleoyl lysophosphatidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B54611.png)